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Introduction
LAH5 is a synthetic, amphipathic, and histidine-rich cell-penetrating peptide (CPP) that has

emerged as a promising non-viral vector for gene delivery.[1][2] Its unique composition allows

for efficient complexation with nucleic acids and ribonucleoproteins, facilitating their entry into

cells and subsequent escape from endosomes, a critical barrier in gene delivery. This

document provides a detailed guide to utilizing LAH5 for the delivery of genetic material, with a

particular focus on CRISPR-Cas9 ribonucleoprotein (RNP) complexes for gene editing

applications.

The LAH5 peptide, with the sequence KKALLALALHHLAHLAHHLALALKKA, is characterized

by its amphipathic nature and abundance of histidine residues.[1] These histidine residues are

believed to play a crucial role in the endosomal escape of the cargo through the "proton

sponge" effect. Upon endosomal acidification, the imidazole rings of histidine become

protonated, leading to an influx of protons and chloride ions, which in turn causes osmotic

swelling and rupture of the endosome, releasing the therapeutic cargo into the cytoplasm.

Mechanism of LAH5-Mediated Delivery
The delivery process using LAH5 can be summarized in the following steps:
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Nanocomplex Formation: The cationic LAH5 peptide electrostatically interacts with the

negatively charged cargo (e.g., plasmid DNA, siRNA, or Cas9 RNP) to form stable

nanocomplexes.[1][3]

Cellular Internalization: These nanocomplexes interact with the cell surface and are

internalized, primarily through endocytosis.[3]

Endosomal Escape: As the endosome matures and its internal pH drops, the histidine

residues in LAH5 become protonated. This leads to endosomal membrane destabilization

and the release of the nanocomplex into the cytoplasm.[1]

Nuclear Translocation (for gene editing): For applications like CRISPR-Cas9 gene editing,

the released RNP complex must then translocate to the nucleus to access the genomic DNA.

[1]

Experimental Protocols
This section provides detailed protocols for the use of LAH5 in delivering Cas9 RNP for gene

editing.

Materials
LAH5 peptide (e.g., from Synpeptide)[1]

spCas9 protein

Single guide RNA (sgRNA) specific to the target gene

Homology-Directed Repair (HDR) template (if applicable)

Cell culture medium (e.g., DMEM, Opti-MEM)

Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

HEK293T or other suitable cell lines
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Transfection reagent for comparison (e.g., CRISPRMAX)

Reagents for gene editing analysis (e.g., T7 Endonuclease I, reagents for TIDE analysis)

Protocol 1: Formation of LAH5/Cas9 RNP
Nanocomplexes

Prepare Cas9 RNP:

Dilute spCas9 protein and sgRNA separately in Opti-MEM.

Mix the Cas9 protein and sgRNA at a desired molar ratio (e.g., 1:1.2) and incubate at

room temperature for 15-20 minutes to form the RNP complex.

Prepare LAH5 Solution:

Resuspend the lyophilized LAH5 peptide in sterile water to a stock concentration (e.g., 1

mg/mL).

Further dilute the LAH5 stock solution in Opti-MEM to the desired working concentration.

Form Nanocomplexes:

Add the diluted LAH5 solution to the pre-formed Cas9 RNP solution. The molar ratio of

LAH5 to RNP is a critical parameter to optimize. Ratios ranging from 50:1 to 250:1

(LAH5:RNP) have been shown to be effective.[1]

Mix gently by pipetting and incubate at room temperature for 20-30 minutes to allow for

stable nanocomplex formation.

Protocol 2: Cell Transfection
Cell Seeding:

One day prior to transfection, seed the target cells (e.g., HEK293T) in a suitable culture

plate (e.g., 24-well plate) at a density that will result in 70-80% confluency on the day of

transfection.
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Transfection:

Gently wash the cells with PBS.

Replace the culture medium with a serum-free medium like Opti-MEM.

Add the prepared LAH5/Cas9 RNP nanocomplex solution dropwise to the cells.

Incubate the cells with the nanocomplexes for 4-6 hours at 37°C. The incubation time can

be optimized, with significant gene editing observed even after 3 hours of exposure.[1]

Post-Transfection Care:

After the incubation period, replace the transfection medium with a complete culture

medium (containing 10% FBS).

Culture the cells for an additional 48-72 hours before proceeding with analysis.

Protocol 3: Assessment of Gene Editing Efficiency
Genomic DNA Extraction:

Harvest the cells and extract genomic DNA using a commercially available kit.

PCR Amplification:

Amplify the genomic region surrounding the target site by PCR.

Mismatch Cleavage Assay (T7E1 Assay):

Denature and re-anneal the PCR products to form heteroduplexes.

Treat the re-annealed PCR products with T7 Endonuclease I, which cleaves mismatched

DNA.

Analyze the cleavage products by agarose gel electrophoresis. The percentage of cleaved

DNA corresponds to the gene editing efficiency.

Tracking of Indels by Decomposition (TIDE) Analysis:
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Sequence the PCR products from the treated and control cells.

Analyze the sequencing chromatograms using the TIDE web tool to quantify the frequency

and nature of insertions and deletions (indels).

Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing LAH5 for gene

delivery.

Parameter Cell Line
RNP:LAH5
Molar Ratio

Result Reference

Gene Editing

Efficiency
HEK293T 1:150

~17% (TIDE

assay)
[1]

HEK293T 1:250

Approaching

theoretical

maximum

(~70%)

[1]

HeLa 1:150

Clearly

observable gene

editing

[1]

Gene Correction

(HDR)
HEK293T

1:1:250

(RNP:HDR:LAH5

)

~20% [1]

Cell Viability HEK293T 1:250 >80% [1]

In Vivo Gene

Editing
Mouse Muscle Not specified ~7-10% [4][5]
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Transfection
Agent

Gene Editing
Efficiency

Cell Viability Notes Reference

LAH5 Up to ~70% >80%

Efficient in

various cell lines,

including primary

cells.

[1]

CRISPRMAX Similar to LAH5 Not specified

A lipid-based

commercial

reagent used as

a positive

control.

[1]

Lipofectamine

3000

Not directly

compared
Not specified

Used for plasmid

transfection in

some related

experiments.

[1]

Visualizations
Experimental Workflow for LAH5-Based Gene Editing
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Caption: Workflow for LAH5-mediated Cas9 RNP delivery and gene editing analysis.
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Proposed Mechanism of LAH5-Mediated Cellular Uptake
and Endosomal Escape
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Caption: Mechanism of LAH5-mediated delivery and endosomal escape.

Need Custom Synthesis?
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References

1. Amphipathic Cell-Penetrating Peptide-Aided Delivery of Cas9 RNP for In Vitro Gene
Editing and Correction - PMC [pmc.ncbi.nlm.nih.gov]

2. Histidine-rich amphipathic peptide antibiotics promote efficient delivery of DNA into
mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. research-portal.uu.nl [research-portal.uu.nl]

5. Lipopeptide-mediated delivery of CRISPR/Cas9 ribonucleoprotein complexes for gene
editing and correction - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [LAH5-Based Gene Delivery: Application Notes and
Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15599666#step-by-step-guide-for-lah5-based-gene-
delivery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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